
2-Hydroxy-6-nonylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-nonylbenzene-1-sulfonic acid is a chemical compound belonging to the class of alkylphenols. It is characterized by the presence of a hydroxyl group at the second position, a nonyl group at the sixth position, and a sulfonic acid group at the first position on the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-nonylbenzene-1-sulfonic acid typically involves the alkylation of phenol with nonene followed by sulfonation. The reaction conditions often include:
Alkylation: Phenol reacts with nonene in the presence of an acid catalyst such as sulfuric acid or hydrofluoric acid.
Sulfonation: The resulting alkylphenol is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves:
- Continuous feeding of reactants.
- Maintaining specific temperatures and pressures.
- Using advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-nonylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-Hydroxy-6-nonylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-nonylbenzene-1-sulfonic acid is primarily based on its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein function.
Comparison with Similar Compounds
- 2-Hydroxy-5-nonylbenzene-1-sulfonic acid
- 2-Hydroxy-4-nonylbenzene-1-sulfonic acid
Comparison:
- Uniqueness: The position of the nonyl group in 2-Hydroxy-6-nonylbenzene-1-sulfonic acid provides distinct surfactant properties compared to its isomers.
- Applications: While similar compounds may also be used as surfactants, the specific positioning of functional groups in this compound makes it more effective in certain industrial applications.
Properties
CAS No. |
61100-51-4 |
|---|---|
Molecular Formula |
C15H24O4S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-hydroxy-6-nonylbenzenesulfonic acid |
InChI |
InChI=1S/C15H24O4S/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(16)15(13)20(17,18)19/h9,11-12,16H,2-8,10H2,1H3,(H,17,18,19) |
InChI Key |
PPDQFEFJABMHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


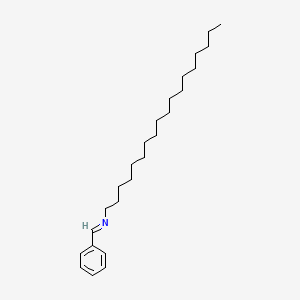

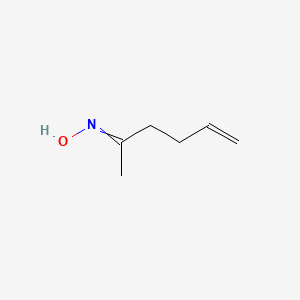
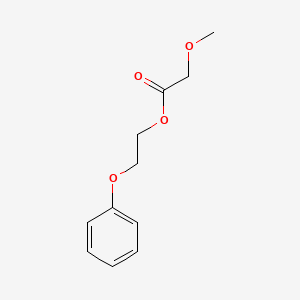
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)




![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
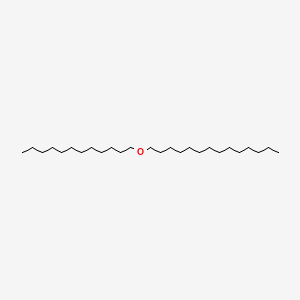
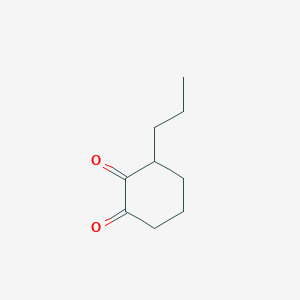
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
